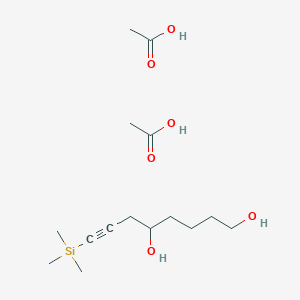
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol is a specialized organosilicon compound. It is known for its unique structure, which includes both acetic acid and trimethylsilyl groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-trimethylsilyloct-7-yne-1,5-diol typically involves the reaction of 8-trimethylsilyloct-7-yne-1,5-diol with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product. Advanced techniques like chromatography and distillation are commonly used in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of acetic acid;8-trimethylsilyloct-7-yne-1,5-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;8-trimethylsilyloct-7-yne-1,5-diol include other organosilicon compounds with trimethylsilyl groups, such as:
- Trimethylsilylacetylene
- Trimethylsilylpropyne
- Trimethylsilylbutyne
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and trimethylsilyl groups, which imparts distinctive chemical properties and reactivity. This makes it particularly useful in specific applications where both functionalities are required .
Propriétés
Numéro CAS |
645615-12-9 |
|---|---|
Formule moléculaire |
C15H30O6Si |
Poids moléculaire |
334.48 g/mol |
Nom IUPAC |
acetic acid;8-trimethylsilyloct-7-yne-1,5-diol |
InChI |
InChI=1S/C11H22O2Si.2C2H4O2/c1-14(2,3)10-6-8-11(13)7-4-5-9-12;2*1-2(3)4/h11-13H,4-5,7-9H2,1-3H3;2*1H3,(H,3,4) |
Clé InChI |
ALQCKPWMEWBBNT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C[Si](C)(C)C#CCC(CCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
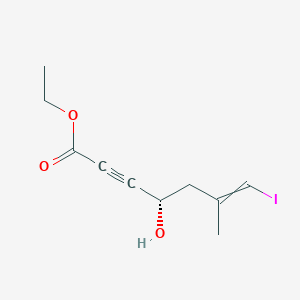
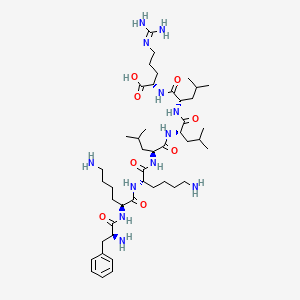

![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)
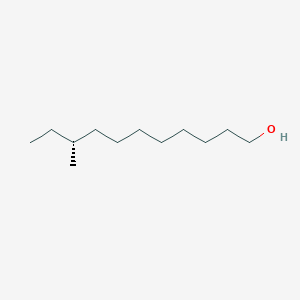
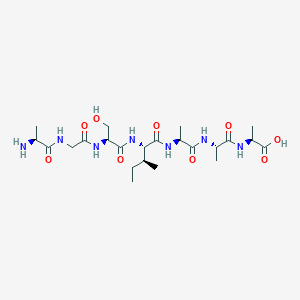
![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
